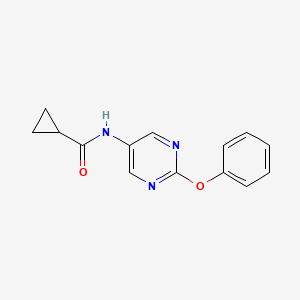

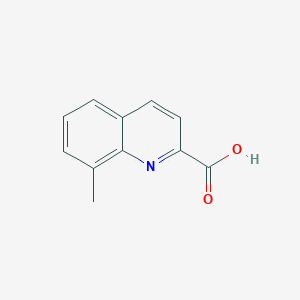

![molecular formula C10H11F3N6 B2592172 6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 338748-56-4](/img/structure/B2592172.png)

6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Descripción general

Descripción

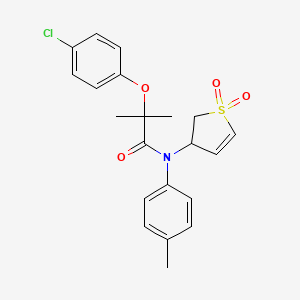

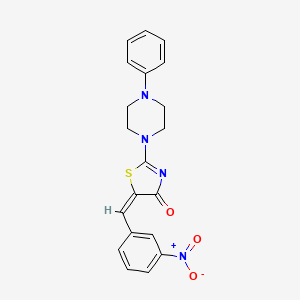

6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a heterocyclic compound that contains a triazolopyridazine ring system and a piperazine ring. In

Aplicaciones Científicas De Investigación

Anti-Cancer Studies

The compound has been synthesized and effectively screened for its anti-cancer properties . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .

Apoptotic Pathway Induction

It was discovered that RB7 incited the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Antibacterial Activity

A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antidiabetic Properties

Triazolo [4,3- a ]pyrazine derivatives have a wide range of biological activities, including antidiabetic properties . 3- (Trifluoromethyl)-1,2,4-triazolo [4,3- a ]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Anti-Platelet Aggregations

The compound has also been found to have anti-platelet aggregation properties .

Anti-Fungal Properties

The compound has been found to have anti-fungal properties .

Anti-Malarial Properties

The compound has been found to have anti-malarial properties .

Anticonvulsant Properties

The compound has been found to have anticonvulsant properties .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as triazolopyrazine derivatives, have been reported to inhibit c-met and vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, respectively .

Mode of Action

Similar compounds have been shown to inhibit their targets by binding to the active sites of the enzymes, thereby preventing their normal function .

Biochemical Pathways

Inhibition of c-met and vegfr-2 kinases by similar compounds can affect multiple downstream pathways, including those involved in cell proliferation, survival, and angiogenesis .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines .

Propiedades

IUPAC Name |

6-piperazin-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N6/c11-10(12,13)9-16-15-7-1-2-8(17-19(7)9)18-5-3-14-4-6-18/h1-2,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECIZQVFPVPNOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2592090.png)

![3-(2-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2592093.png)

![3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2592103.png)

![(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2592111.png)